Methoxymethyl formate

描述

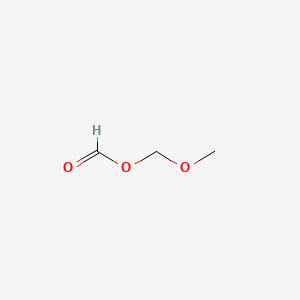

Methoxymethyl formate is an organic compound with the molecular formula C₃H₆O₃. It is a formate ester derived from methanol and formaldehyde. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Methoxymethyl formate can be synthesized through the reaction of methanol with formaldehyde in the presence of a catalyst. The reaction typically involves the following steps:

Esterification: Methanol reacts with formaldehyde in the presence of an acid catalyst to form this compound.

Reaction Conditions: The reaction is usually carried out at a temperature range of 60-80°C and under atmospheric pressure. The acid catalyst commonly used is sulfuric acid or hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of methanol. This process involves the reaction of methanol with carbon monoxide in the presence of a strong base, such as sodium methoxide or potassium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

化学反应分析

Thermal Decomposition Pathways

Methoxymethyl formate undergoes radical-driven thermal decomposition under pyrolysis conditions. Key reactions involve:

-

C–O bond cleavage leading to methoxy and formate radicals.

-

Hydrogen abstraction by hydroxyl (OH) radicals, forming reactive intermediates.

A quantum chemical study identified the dominant decomposition mechanism as:

This step initiates a cascade of radical reactions, ultimately producing CO, CO₂, CH₃OH, and H₂O .

Table 1: Primary Decomposition Products

| Reaction Pathway | Major Products | Minor Products |

|---|---|---|

| Radical C–O cleavage | CH₃O·, ·CH₂OCHO | CO, CH₃OH |

| Secondary H-abstraction | HCO·, CH₂O | H₂O, CO₂ |

Reaction Pathway Analysis

First-principles kinetic modeling reveals two competing pathways:

-

Unimolecular decomposition : Direct bond cleavage dominates at high temperatures (>800 K).

-

Bimolecular reactions : Radical recombination with OH or HO₂ radicals becomes significant at lower temperatures .

Critical intermediates :

-

CH₃O–CH₂O· : Forms via H-abstraction from the methyl group.

-

HCO–OCH₂OCHO : Results from O₂ addition to primary radicals.

Sensitivity Analysis

The decomposition kinetics are most sensitive to:

-

The initial C–O bond dissociation energy ().

-

Rate constants for OH radical interactions.

Table 2: Dominant Reactions in Pyrolysis

| Reaction | Sensitivity Coefficient |

|---|---|

| CH₃O–CH₂OCHO → CH₃O· + ·CH₂OCHO | 0.78 |

| ·CH₂OCHO + OH → CH₂O + HCO· | 0.65 |

| CH₃O· + CO → CH₃OCO· | 0.42 |

Kinetic Modeling Validation

A revised kinetic model incorporating this compound’s decomposition pathways improved agreement with experimental pyrolysis data for OMEs. Key metrics include:

Table 3: Model Performance vs. Experimental Data

| Compound | Predicted Yield (mol%) | Experimental Yield (mol%) | Error |

|---|---|---|---|

| CO | 22.1 | 20.5 ± 2.1 | +7.8% |

| CH₃OH | 15.3 | 14.7 ± 1.5 | +4.1% |

| HCOOCH₃ | 8.9 | 9.2 ± 0.9 | -3.3% |

Comparative Reactivity

This compound exhibits 10–20× faster decomposition rates than OME-1 and OME-2 under identical conditions, attributed to its lower bond dissociation energies and higher radical stability .

Implications for Synthetic Fuels

As a reactive intermediate, this compound’s decomposition influences the efficiency of OME-based fuels. Optimizing its stability could reduce unwanted byproducts (e.g., CO) and improve combustion performance .

科学研究应用

Catalytic Applications

1.1 Copper-Catalyzed Reactions

Methoxymethyl formate has been identified as a key reagent in copper-catalyzed reactions, particularly in the synthesis of β-methoxy alkanoates from styrene derivatives. The compound acts both as a precursor for methoxycarbonyl radicals and as a direct source of the β-methoxy function. This dual role enhances the efficiency of transformations that lead to medicinally relevant heterocycles, such as pyrrolidines and tetrahydrofurans .

1.2 Mechanistic Insights

Mechanistic studies have demonstrated that MMF can stabilize intermediates during catalytic processes. For example, a ternary complex involving copper and styrene derivatives has been characterized, indicating that pre-coordination of electron-rich double bonds to copper plays a crucial role in facilitating these reactions .

Energy Storage and Hydrogen Carrier

2.1 Hydrogen Production Potential

Recent research highlights this compound's potential as an efficient hydrogen storage material. Its dehydrogenation process is significantly faster compared to traditional hydrogen carriers like formic acid and methanol under mild conditions. The maximum turnover frequency observed for this reaction exceeds 44,000 h, with a turnover number greater than 100,000, indicating its high catalytic efficiency .

2.2 Comparison with Other Hydrogen Carriers

| Property | This compound | Formic Acid | Methanol |

|---|---|---|---|

| Hydrogen Storage Capacity | 8.4 wt% | 4.4 wt% | 12.1 wt% |

| Dehydrogenation Rate | Fast (5x faster than FA) | Moderate | Slow |

| Toxicity | Non-toxic | Toxic | Toxic |

This table illustrates the advantages of MMF over other hydrogen carriers, particularly its safety profile and efficiency in hydrogen release.

Environmental Applications

3.1 Alternative Fuels

This compound is being studied as a potential alternative fuel additive due to its favorable combustion properties and lower environmental impact compared to conventional fossil fuels. Research indicates that using MMF can lead to reduced CO emissions when utilized in combustion engines .

Analytical Applications

4.1 Gas Chromatography

In analytical chemistry, MMF has been utilized in gas chromatographic methods for the detection of formate levels in biological fluids. This application is particularly important in cases of suspected methanol poisoning, where formate concentration can be a critical indicator of toxicity .

Case Study 1: Catalytic Transformation of Styrenes

A study demonstrated the scalability of using MMF in the copper-catalyzed transformation of styrene derivatives into β-methoxy alkanoates, yielding high product selectivity and efficiency under optimized conditions.

Case Study 2: Hydrogen Release Efficiency

Research on the dehydrogenation of MMF showed that it could release hydrogen rapidly at room temperature, making it a promising candidate for sustainable energy applications.

作用机制

The mechanism of action of methoxymethyl formate involves its reactivity as a formate ester. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

相似化合物的比较

Methoxymethyl formate can be compared with other formate esters, such as:

Methyl Formate: Similar in structure but lacks the methoxy group. It is used as a solvent and in the production of formic acid.

Ethyl Formate: Contains an ethyl group instead of a methoxy group. It is used as a flavoring agent and in the synthesis of pharmaceuticals.

Propyl Formate: Contains a propyl group. It is used in the fragrance industry and as a solvent.

Uniqueness: this compound is unique due to its methoxy group, which imparts distinct reactivity and properties compared to other formate esters. This makes it valuable in specific organic synthesis applications and as an intermediate in various chemical processes.

生物活性

Methoxymethyl formate (MMF) is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of MMF, including its effects on microorganisms, potential therapeutic applications, and relevant case studies.

This compound is an ester derivative of methanol and formic acid. Its molecular formula is , and it can be represented structurally as follows:

This structure allows for various interactions with biological systems, which may contribute to its observed activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MMF. For instance, a study investigating the phytotoxic effects of methoxymethyl triphenylphosphonium chloride (a related compound) demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that treatment with MMF significantly increased the production of reactive oxygen species (ROS) in plant tissues, suggesting a mechanism of action linked to oxidative stress induction .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 62.5 µg/mL | |

| S. aureus | 78.12 µg/mL | |

| Enterococcus faecalis | 78.12 µg/mL |

Antiproliferative Effects

MMF has also shown potential antiproliferative effects in cancer research. In vitro studies have indicated that certain derivatives of MMF exhibit cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these effects were reported at 226 µg/mL and 242.52 µg/mL, respectively .

Table 2: Antiproliferative Activity of this compound Derivatives

The biological activity of MMF is believed to be mediated through several mechanisms:

- Oxidative Stress Induction : Increased ROS production can lead to cellular damage and apoptosis in susceptible cells.

- Inhibition of Cell Proliferation : By disrupting cellular pathways involved in growth and division, MMF can hinder cancer cell proliferation.

Case Studies

A notable case study involved the application of MMF in agricultural settings as a potential biopesticide. The study demonstrated that MMF could effectively reduce pathogen load in crops without causing significant harm to beneficial microorganisms . This highlights its potential dual role as both an antimicrobial agent and a sustainable agricultural input.

属性

IUPAC Name |

methoxymethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-5-3-6-2-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWJMTLAAJULGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195945 | |

| Record name | Methoxymethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-75-6 | |

| Record name | Methoxymethyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。